Pyrazine-2,6-dicarboxylic acid dihydrate

Catalog No.
S14798345
CAS No.
562798-43-0
M.F
C6H8N2O6
M. Wt
204.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine-2,6-dicarboxylic acid dihydrate

CAS Number

562798-43-0

Product Name

Pyrazine-2,6-dicarboxylic acid dihydrate

IUPAC Name

pyrazine-2,6-dicarboxylic acid;dihydrate

Molecular Formula

C6H8N2O6

Molecular Weight

204.14 g/mol

InChI

InChI=1S/C6H4N2O4.2H2O/c9-5(10)3-1-7-2-4(8-3)6(11)12;;/h1-2H,(H,9,10)(H,11,12);2*1H2

InChI Key

OBGCNSZGPPEKQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(=O)O)C(=O)O.O.O

Pyrazine-2,6-dicarboxylic acid dihydrate, with the chemical formula C6H8N2O6C_6H_8N_2O_6 and CAS number 940-07-8, is a dihydrate form of pyrazine-2,6-dicarboxylic acid. This compound features a pyrazine ring substituted with two carboxylic acid groups located at the 2 and 6 positions. The dihydrate form indicates that two water molecules are associated with each molecule of the acid in its crystalline structure. The molecular weight of pyrazine-2,6-dicarboxylic acid dihydrate is approximately 168.11 g/mol. It is characterized by its ability to form hydrogen bonds due to the presence of both carboxylic acid and water molecules, contributing to its crystalline stability and solubility properties .

Typical of carboxylic acids, such as:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield pyrazine.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can produce esters.
  • Reduction: The carboxylic groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility as a precursor in organic synthesis and materials science .

Pyrazine-2,6-dicarboxylic acid dihydrate can be synthesized through several methods:

  • Cyclization of Precursors: Starting from appropriate pyrazine derivatives and reacting them with carbonyl compounds under acidic conditions.
  • Oxidative Methods: Utilizing oxidizing agents on simpler pyrazines to introduce carboxylic groups.
  • Hydrolysis: Hydrolyzing corresponding nitriles or esters derived from pyrazine precursors.

These methods allow for the production of the compound in varying yields and purities depending on the reaction conditions employed .

Pyrazine-2,6-dicarboxylic acid dihydrate has several applications:

  • As a Building Block in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • In Coordination Chemistry: It can act as a ligand in coordination compounds with metal ions.
  • Potential Use in Pharmaceuticals: Due to its biological activity, it may find applications in drug development.

Its unique structural properties make it valuable in various fields including materials science and medicinal chemistry .

Studies on the interactions of pyrazine-2,6-dicarboxylic acid dihydrate primarily focus on its hydrogen bonding capabilities and coordination behavior with metal ions. The compound forms stable complexes that exhibit interesting properties, which are useful for designing new materials or catalysts. Understanding these interactions is crucial for optimizing its applications in coordination chemistry and other fields .

Several compounds share structural similarities with pyrazine-2,6-dicarboxylic acid dihydrate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Pyrazine-2,5-dicarboxylic acid dihydrate205692-63-31.00
Pyrazine-2,5-dicarboxylic acid122-05-41.00
5-Acetylpyrazine-2-carboxylic acid118543-96-70.84
5,6-Dimethylpyrazine-2-carboxylic acid13515-06-50.83
Methyl 5-formylpyrazine-2-carboxylate710322-57-90.83

Uniqueness

The uniqueness of pyrazine-2,6-dicarboxylic acid dihydrate lies in its specific arrangement of carboxylic groups on the pyrazine ring and the presence of water molecules in its structure. This configuration enhances its solubility and ability to form hydrogen bonds compared to similar compounds like pyrazine-2,5-dicarboxylic acid, which lacks one carboxyl group at the 6 position. This distinction may contribute to different reactivity profiles and potential applications in synthesis and coordination chemistry .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

204.03823598 g/mol

Monoisotopic Mass

204.03823598 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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